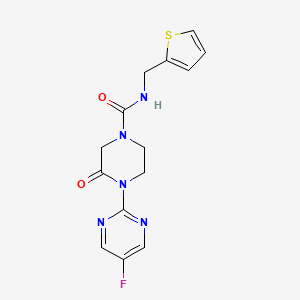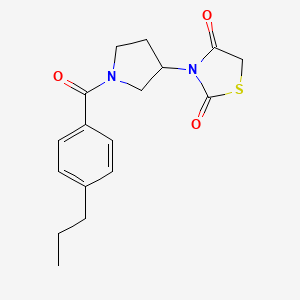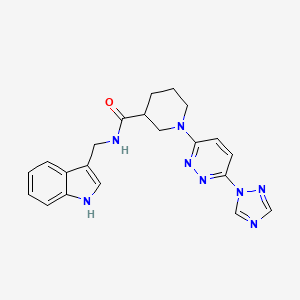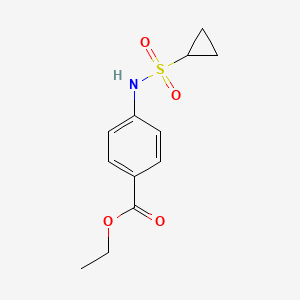
4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which is overexpressed in many cancer cells. In addition, it has been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide depend on the specific target protein or enzyme it inhibits. In cancer cells, it can induce apoptosis or cell death by inhibiting DNA synthesis. In viral infections, it can prevent the replication of the virus, leading to reduced viral load. Furthermore, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its high potency and specificity for its target protein or enzyme. This allows for precise control of the experiment and reduces the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells or organisms used in the experiment. Therefore, careful consideration should be given to the concentration and duration of exposure to this compound.
将来の方向性
There are several future directions for the study of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, viral infections, and neurological disorders. In addition, further investigation of its antimicrobial and antifungal properties may lead to the development of new antibiotics. Furthermore, this compound can be used as a tool in biochemical and biophysical studies to investigate protein-ligand interactions, which can provide insights into the structure and function of proteins. Finally, the development of new synthesis methods for this compound can improve its yield and purity, making it more accessible for research and development.
In conclusion, 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a promising compound with potential applications in various fields. Its high potency and specificity for its target protein or enzyme make it a valuable tool in lab experiments and a potential candidate for drug development. Further research is needed to fully explore its potential and develop new applications for this compound.
合成法
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with thiophen-2-ylmethylamine and piperazine in the presence of a coupling agent. The resulting compound is then subjected to oxidation to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In addition, it has been studied for its antimicrobial and antifungal properties. Furthermore, this compound has been used as a tool in biochemical and biophysical studies to investigate protein-ligand interactions.
特性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c15-10-6-16-13(17-7-10)20-4-3-19(9-12(20)21)14(22)18-8-11-2-1-5-23-11/h1-2,5-7H,3-4,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXJJXGVFCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)
![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)
![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)
![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2595654.png)



![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)